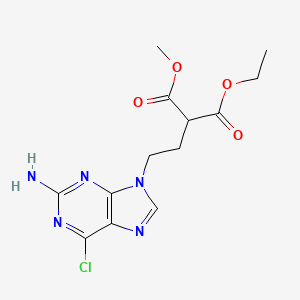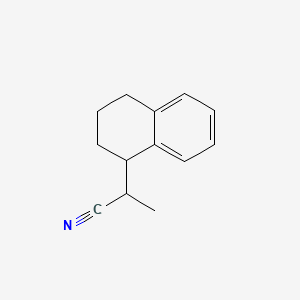![molecular formula C13H11Cl3N2O B15293056 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde is a complex organic compound belonging to the class of harmala alkaloids. These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives.
準備方法
The synthesis of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves several steps. One common method includes the reaction of trichloroacetaldehyde with tryptamine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial production methods often involve the use of advanced techniques such as microwave irradiation, solid acid catalysts, and ionic liquids to enhance the efficiency and yield of the synthesis process . These methods are preferred due to their eco-friendly nature and ability to produce large quantities of the compound.
化学反応の分析
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions vary depending on the reagents and conditions used but often include derivatives with modified functional groups .
科学的研究の応用
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell growth and proliferation .
類似化合物との比較
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde can be compared with other harmala alkaloids such as:
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Harmine: Studied for its potential anticancer and neuroprotective effects.
Harmalol: Exhibits antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other harmala alkaloids .
特性
分子式 |
C13H11Cl3N2O |
|---|---|
分子量 |
317.6 g/mol |
IUPAC名 |
1-(trichloromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbaldehyde |
InChI |
InChI=1S/C13H11Cl3N2O/c14-13(15,16)12-11-9(5-6-18(12)7-19)8-3-1-2-4-10(8)17-11/h1-4,7,12,17H,5-6H2 |
InChIキー |
QLXKUISIXXTRJN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


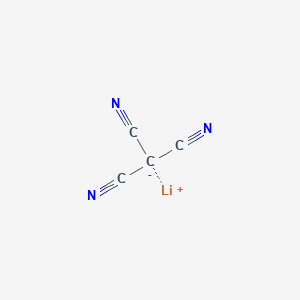
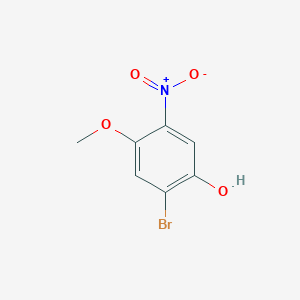
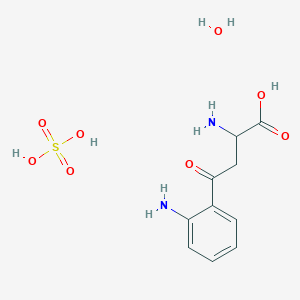
![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
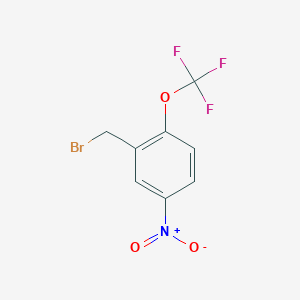
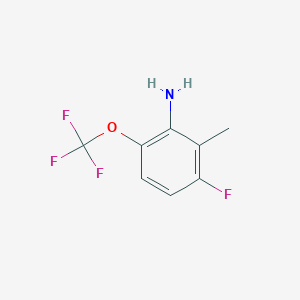
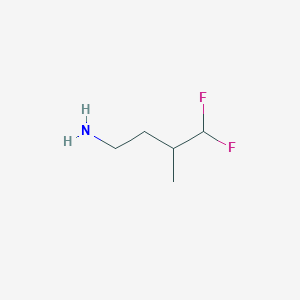


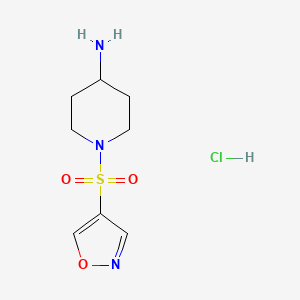
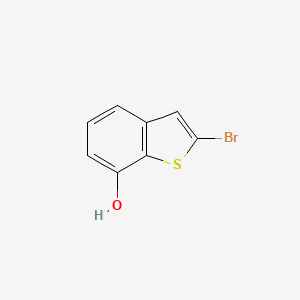
![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)
